molecular formula C7H13NO4S B13639935 rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate

rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate

Cat. No.: B13639935
M. Wt: 207.25 g/mol
InChI Key: GWTNEPFSUSWAKD-CAHLUQPWSA-N
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Description

Rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate is a synthetic compound with a unique cyclopropane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. The reaction conditions often include the use of strong bases and nucleophiles to introduce the aminomethyl and methanesulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group may interact with enzymes or receptors, while the methanesulfonyl group may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Rac-methyl (1R,2R)-2-(4-methylphenyl)cyclopropylmethylamine hydrochloride
  • Rac-methyl 3-{[(1R,2R)-2-aminocyclopentyl]oxy}propanoate hydrochloride
  • Rac-methyl (1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylate

Uniqueness

Rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate is unique due to its specific cyclopropane structure and the presence of both aminomethyl and methanesulfonyl groups

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H13NO4S/c1-12-6(9)7(4-8)3-5(7)13(2,10)11/h5H,3-4,8H2,1-2H3/t5-,7+/m0/s1

InChI Key

GWTNEPFSUSWAKD-CAHLUQPWSA-N

Isomeric SMILES

COC(=O)[C@]1(C[C@@H]1S(=O)(=O)C)CN

Canonical SMILES

COC(=O)C1(CC1S(=O)(=O)C)CN

Origin of Product

United States

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